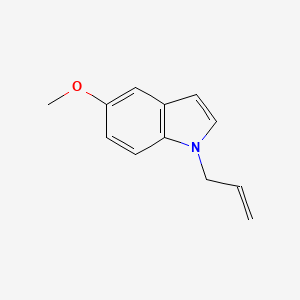
N-Allyl-5-methoxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-5-methoxyindole is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N-Allyl-5-methoxyindole is recognized for its potential as a lead compound in drug development due to its structural similarity to naturally occurring indole derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of 5-methoxyindole exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-methoxyindole have been tested against various Gram-positive and Gram-negative bacteria. The evaluation of these compounds revealed that certain derivatives displayed diameter inhibition zones (DIZ) ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial activity .
Anticancer Properties
Studies have highlighted the cytotoxic effects of indole derivatives, including those related to this compound, against cancer cell lines. For example, di(indolyl)indolin-2-one derivatives have shown selective cytotoxicity towards cancer cells, outperforming standard chemotherapeutic agents . The incorporation of the N-allyl group enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy.
Neuropharmacological Research
This compound and its analogs have been investigated for their interactions with serotonin receptors, particularly in the context of psychopharmacology.
Serotonergic Activity
The compound exhibits selectivity for serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors. This selectivity is crucial for developing non-hallucinogenic therapeutic agents that target mood disorders without inducing psychoactive effects . The structure-activity relationship studies have provided insights into how modifications to the indole structure can influence receptor binding and activity .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted reactions which enhance yield and reduce reaction times. For instance, reactions involving 5-methoxyindole and isatin derivatives produced high yields of N-allylated products (up to 98%) under optimized conditions .
Yield Optimization
The optimization of reaction conditions has been extensively documented. A study reported that using electron-rich indoles like 5-methoxyindole significantly improved yields when reacted with isatin derivatives, emphasizing the importance of electronic properties in synthetic strategies .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Antimicrobial Efficacy
In one study, a series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides were synthesized using this compound as a precursor. These compounds underwent rigorous antimicrobial testing against a panel of microorganisms, demonstrating significant activity against both bacterial and fungal strains .
Case Study: Cancer Cell Line Testing
Another study focused on evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that these compounds exhibited potent anticancer activity with mechanisms involving apoptosis induction in targeted cells .
Analyse Des Réactions Chimiques
Key Factors Influencing Reactivity
-
Methoxy group effect :
-
The electron-donating methoxy group at C5 activates the indole nucleus, potentially enhancing nucleophilicity at the nitrogen .
-
Substitution patterns (e.g., 5-methoxy vs. 2,3-disubstituted indoles) dictate regioselectivity. For example, 5-methoxyindole undergoes N-allylation under iridium catalysis, while 3-methylindole may resist allylation .
-
-
Catalyst design :
Reaction Pathways
-
Iridium-catalyzed N-allylation :
-
Rhodium-catalyzed synthesis :
Biological and Chemical Data
Challenges and Considerations
-
Regioselectivity :
-
Catalyst efficiency :
-
Scalability :
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-methoxy-1-prop-2-enylindole |
InChI |
InChI=1S/C12H13NO/c1-3-7-13-8-6-10-9-11(14-2)4-5-12(10)13/h3-6,8-9H,1,7H2,2H3 |
Clé InChI |
XPLBWHIRBBEWGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













